

Furagin-13C3 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Furagin-13C3	
Cat. No.:	B15352384	Get Quote

In-Depth Technical Guide: Furagin-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Furagin-13C3**, an isotopically labeled version of the antibacterial agent Furagin. This document details its chemical properties, proposed synthesis, and mechanism of action, tailored for a scientific audience.

Core Data Presentation

The following table summarizes the key quantitative data for **Furagin-13C3** and its unlabeled counterpart, Furagin.

Property	Furagin-13C3	Furagin
CAS Number	Not Available[1][2][3]	1672-88-4[4][5]
Molecular Formula	C ₇ ¹³ C ₃ H ₈ N ₄ O ₅ [1]	C10H8N4O5[4][5]
Molecular Weight	267.17 g/mol [1][6]	264.19 g/mol [4][5]
Synonyms	Furazidine-13C3[6]	Furazidin, Akritoin, F 35[5]

Experimental Protocols

While a specific, detailed synthesis protocol for **Furagin-13C3** is not publicly available, a plausible experimental workflow can be derived from general methods for synthesizing



isotopically labeled nitrofuran derivatives.[2][3][7] The following proposed protocol outlines a potential synthetic route.

Proposed Synthesis of Furagin-13C3

This protocol is a conceptual workflow and should be adapted and optimized based on laboratory conditions and available starting materials.

Objective: To synthesize **Furagin-13C3** by incorporating three ¹³C atoms into the imidazolidine-2,4-dione ring of the Furagin molecule.

Materials:

- ¹³C-labeled glycine (specific labeling pattern to be determined based on desired final product)
- Potassium cyanate
- Hydrochloric acid
- 5-Nitro-2-furaldehyde diacetate
- Hydrazine hydrate
- Appropriate solvents (e.g., ethanol, water)
- Standard laboratory glassware and equipment for organic synthesis

Methodology:

- Synthesis of ¹³C-labeled 1-aminoimidazolidine-2,4-dione:
 - Step 1: Synthesis of ¹³C-labeled hydantoic acid. React ¹³C-labeled glycine with potassium cyanate in an aqueous solution.
 - Step 2: Cyclization to ¹³C-labeled hydantoin. Acidify the hydantoic acid solution with hydrochloric acid and heat to induce cyclization to the corresponding ¹³C-labeled hydantoin.



- Step 3: N-Amination. React the ¹³C-labeled hydantoin with hydrazine hydrate to introduce the amino group at the N-1 position, yielding ¹³C-labeled 1-aminoimidazolidine-2,4-dione.
 The specific positions of the ¹³C labels will depend on the starting labeled glycine.
- Condensation Reaction to form Furagin-13C3:
 - React the synthesized ¹³C-labeled 1-aminoimidazolidine-2,4-dione with 5-nitro-2furaldehyde diacetate in a suitable solvent such as ethanol.
 - The reaction is typically carried out under reflux conditions to promote the condensation reaction, forming the Schiff base linkage.
 - The product, **Furagin-13C3**, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Characterization:

The final product should be thoroughly characterized to confirm its identity and purity using techniques such as:

- Mass Spectrometry (MS): To confirm the molecular weight of 267.17 g/mol and the incorporation of three ¹³C atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the positions of the ¹³C labels.

Mechanism of Action

Furagin, and by extension **Furagin-13C3**, is a nitrofuran antibiotic with a broad spectrum of activity.[4] Its mechanism of action is multifaceted, which contributes to a low incidence of bacterial resistance.[8][9] The antibacterial effect is initiated by the reduction of the nitro group on the furan ring by bacterial flavoproteins (nitroreductases).[8][10] This reduction generates highly reactive electrophilic intermediates.[10][11]

These reactive intermediates are the primary agents of bactericidal activity and disrupt several vital cellular processes simultaneously:[8][9][11]



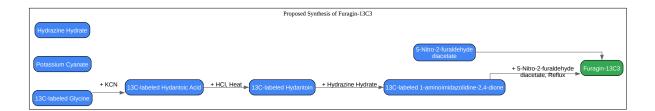
- DNA Damage: The reactive intermediates can covalently bind to bacterial DNA, leading to strand breaks and inhibiting DNA replication and repair mechanisms.[8][10]
- Inhibition of Protein Synthesis: The intermediates can interact with and alter ribosomal proteins, thereby disrupting the process of protein synthesis.[8][9]
- Interference with Metabolic Pathways: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle and carbohydrate metabolism, are inhibited by the reactive intermediates.[4][11]
- Cell Wall Synthesis Inhibition: There is also evidence to suggest that Furagin can interfere with bacterial cell wall synthesis.[10][12]

This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation.

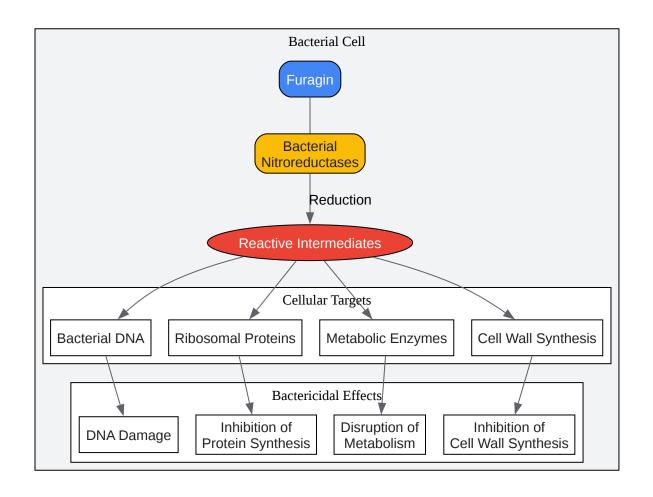
Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis of **Furagin-13C3** and its multifaceted mechanism of action.









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